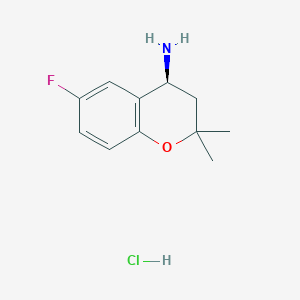

![molecular formula C5H2ClN3S2 B2495943 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol CAS No. 1820651-41-9](/img/structure/B2495943.png)

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

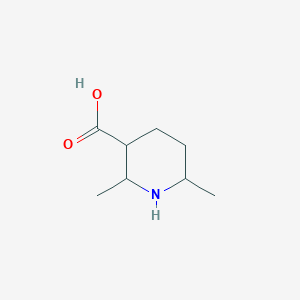

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is a chemical compound with the empirical formula C5H2ClN3S . It is a solid substance and is considered a potential therapeutic agent, particularly in the development of anticancer drugs .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives, including 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol, involves several steps. In one study, new 7-oxo-, 7-chloro-, and also three 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized . Another study discussed the synthesis of pyrimidines via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is characterized by spectroscopic methods and elemental analysis . The single-crystal X-ray diffraction was further performed to confirm a 3D structure for compounds .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is complex. One proposed mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol include its empirical formula (C5H2ClN3S), molecular weight (171.61), and its solid form .Wissenschaftliche Forschungsanwendungen

Antibacterial Evaluation

Thiazolo[4,5-d]pyrimidines, including 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol, have been synthesized and evaluated for their antibacterial properties . The synthesized compounds were subjected to antibacterial evaluations .

Inhibitors of Acetyl-CoA Carboxylase 2

These compounds have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in fatty acid metabolism and is a potential target for the treatment of metabolic diseases.

Human Adenosine A Receptor Modulators

These compounds have shown potent and selective human adenosine A receptor modulation . Adenosine receptors play a significant role in various physiological processes, including inflammation and neurotransmission.

Anticancer Activity

New 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity . One of the 7-chloro derivatives proved to be the most active among the newly synthesized compounds .

Phosphatidylinositol 3-Kinase Inhibitors

Thiazolo[4,5-d]pyrimidin-7(6H)-ones, a related class of compounds, have been investigated as phosphatidylinositol 3-kinase inhibitors . This enzyme is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it an important target for cancer therapy.

Ubiquitin Specific Protease 7 Inhibitors

These compounds have also been studied as ubiquitin specific protease 7 inhibitors . This enzyme is involved in the regulation of several cellular processes, including DNA repair, cell cycle progression, and gene expression.

Stearoyl-CoA Desaturase Inhibitors

Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as stearoyl-CoA desaturase inhibitors . This enzyme is involved in fatty acid metabolism and has been implicated in cancer and metabolic diseases.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol could include further exploration of its potential therapeutic applications, particularly in the development of anticancer drugs . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety could provide valuable insights.

Wirkmechanismus

Biochemical Pathways

The compound affects the DNA replication pathway by inhibiting topoisomerase I . This inhibition disrupts the normal process of DNA replication, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol’s action primarily involve the induction of DNA damage, leading to cell death . This makes the compound a potential candidate for anticancer therapy .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability

Eigenschaften

IUPAC Name |

7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEZEVISECGTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)SC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

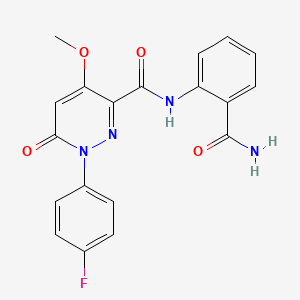

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

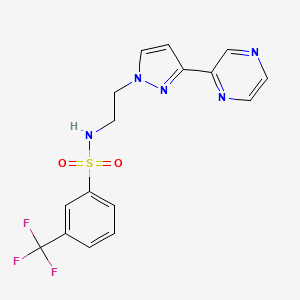

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

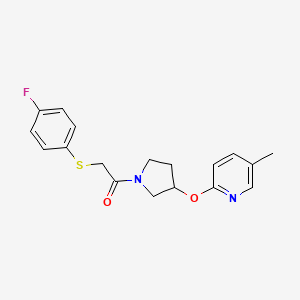

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)